Home > Products > Screening Compounds P81343 > N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide - 2034372-16-0

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide

Catalog Number: EVT-2982665
CAS Number: 2034372-16-0
Molecular Formula: C14H21N5O2
Molecular Weight: 291.355
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds structurally related to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide based on the provided scientific literature. These relationships are primarily established through the presence of a central [, , ]triazolo[4,3-b]pyridazine scaffold and variations in substituents.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: This group of compounds, including N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and its corresponding sulfonamide analogs, were synthesized and evaluated for their antimicrobial activities. The study found these compounds exhibited good to moderate activity against tested microorganisms [].
  • Relevance: These derivatives share the core [, , ]triazolo[4,3-b]pyridazine structure with N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide. The key structural difference lies in the substituents attached to this core. While the related compounds bear a phenyl ring at the 3-position of the triazolopyridazine, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide has a methylene linker followed by a 3,3-dimethylbutanamide group at the same position. Additionally, the related compounds have variations in the substituent at the 6-position of the triazolopyridazine (methyl group) and the presence of benzamide or sulfonamide moieties [].

N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

  • Compound Description: This compound, often referred to as 1632, acts as a potent Lin28 inhibitor. It has been shown to block the interaction between Lin28 and let-7 microRNA, leading to the restoration of let-7 processing and function in Lin28-expressing cancer cells. This, in turn, induces differentiation of mouse embryonic stem cells and reduces tumor-sphere formation [, ].
  • Relevance: The compound shares the [, , ]triazolo[4,3-b]pyridazine core with N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide. Both compounds have similar substituents on the triazolopyridazine core, with 1632 possessing a methyl group at the 3-position and a substituted phenyl ring at the 6-position, while N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide has an ethoxy group at the 6-position and a substituted methylene chain at the 3-position [, ].

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

    • Compound Description: Compound 1 exhibits potent and selective inhibition of c-Met, a receptor tyrosine kinase often dysregulated in cancer []. While it demonstrates desirable pharmacokinetic properties in preclinical models, it also displays high in vitro NADPH-dependent covalent binding to microsomal proteins, suggesting potential toxicity risks [].
    • Relevance: Both Compound 1 and N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide share the [, , ]triazolo[4,3-b]pyridazine core structure. The differences lie in their substituents. Compound 1 features a 3-methylisothiazol-5-yl group at the 6-position and a complex 7-methoxy-1,5-naphthyridin-4-amine moiety connected via a methylene linker at the 3-position, contrasting with the target compound's substituents [].

    7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    • Compound Description: This compound represents an attempt to mitigate the bioactivation and potential toxicity observed with Compound 1 []. While it maintains desirable PK/PD characteristics, it still exhibits glutathione conjugation and covalent protein binding, albeit to a lesser extent than Compound 1 [].

    Isoxazole and Pyrazole Analogs

    • Compound Description: These compounds, featuring isoxazole or pyrazole rings, were explored as bioisosteric replacements for the isothiazole group in Compound 1 and 2. The aim was to retain their desirable PK/PD properties while reducing bioactivation and potential toxicity. These modifications successfully lowered the bioactivation [].
    • Relevance: Although not explicitly described, these analogs are structurally related to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide through the shared [, , ]triazolo[4,3-b]pyridazine core. The replacement of the isothiazole group in Compounds 1 and 2 with isoxazole or pyrazole rings highlights the exploration of bioisosteric modifications to modulate the properties of this class of compounds [].

    Properties

    CAS Number

    2034372-16-0

    Product Name

    N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide

    IUPAC Name

    N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,3-dimethylbutanamide

    Molecular Formula

    C14H21N5O2

    Molecular Weight

    291.355

    InChI

    InChI=1S/C14H21N5O2/c1-5-21-13-7-6-10-16-17-11(19(10)18-13)9-15-12(20)8-14(2,3)4/h6-7H,5,8-9H2,1-4H3,(H,15,20)

    InChI Key

    JVKRFECNCDLHEL-UHFFFAOYSA-N

    SMILES

    CCOC1=NN2C(=NN=C2CNC(=O)CC(C)(C)C)C=C1

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.